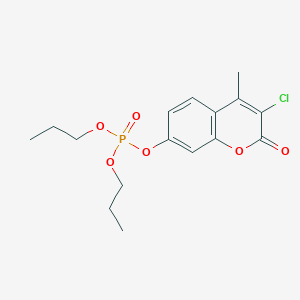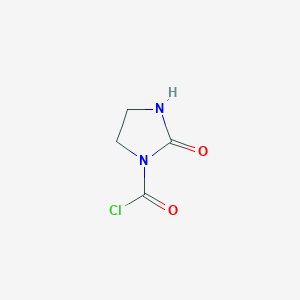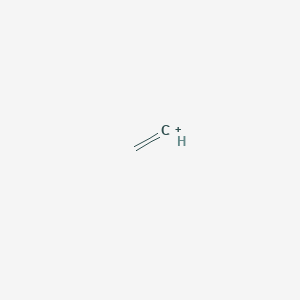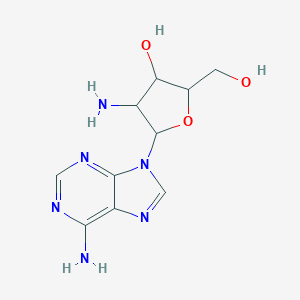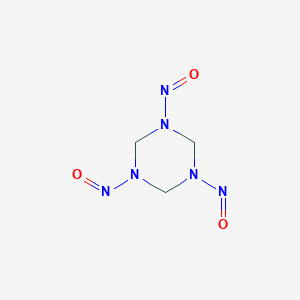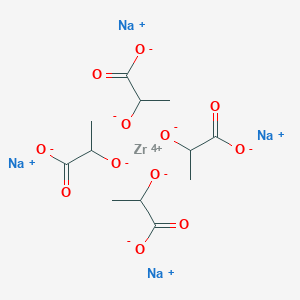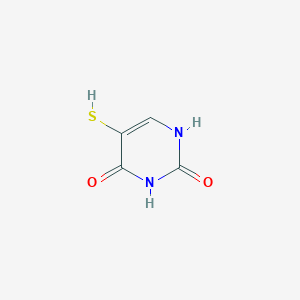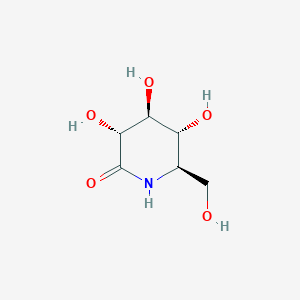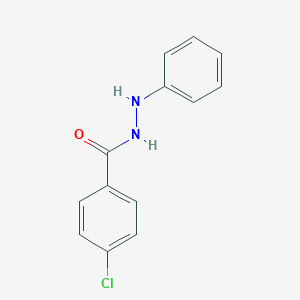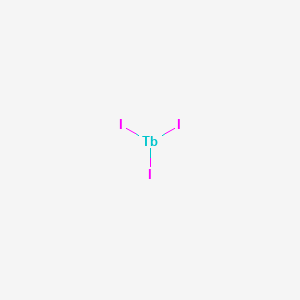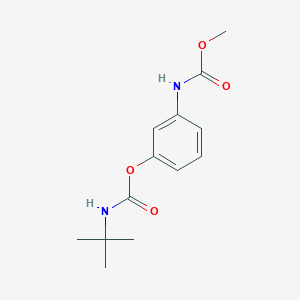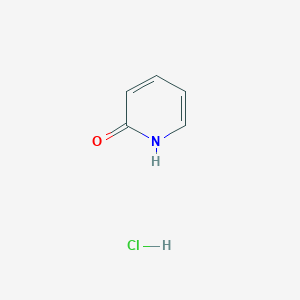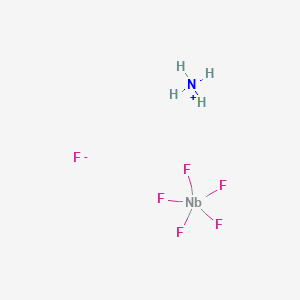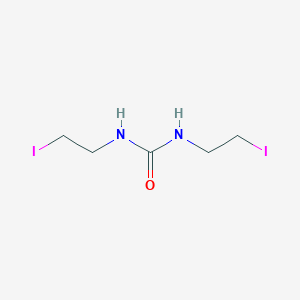
1,3-Bis(2-iodoethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(2-iodoethyl)urea, also known as ICRF-187, is a chemical compound that has been extensively studied for its potential use as an anticancer drug. It belongs to a class of compounds called bis(alkylating) agents, which are known to be effective against a wide range of cancers.
Mecanismo De Acción
1,3-Bis(2-iodoethyl)urea works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 1,3-Bis(2-iodoethyl)urea prevents cancer cells from dividing and growing, ultimately leading to their death.
Efectos Bioquímicos Y Fisiológicos
1,3-Bis(2-iodoethyl)urea has been shown to have a number of biochemical and physiological effects on cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, as well as inhibit angiogenesis, the process by which new blood vessels are formed. It has also been shown to increase the sensitivity of cancer cells to radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,3-Bis(2-iodoethyl)urea for lab experiments is its effectiveness against a wide range of cancers. It has also been shown to have low toxicity in normal cells, making it a potentially safe and effective treatment option. However, one of the limitations of 1,3-Bis(2-iodoethyl)urea is its potential to cause DNA damage, which could lead to the development of secondary cancers.
Direcciones Futuras
There are a number of future directions for research on 1,3-Bis(2-iodoethyl)urea. One area of focus is the development of new formulations of the compound that could improve its efficacy and reduce its potential side effects. Another area of focus is the identification of biomarkers that could help predict which patients are most likely to respond to treatment with 1,3-Bis(2-iodoethyl)urea. Additionally, there is ongoing research into the use of 1,3-Bis(2-iodoethyl)urea in combination with other cancer treatments, such as radiation therapy and chemotherapy.
Métodos De Síntesis
1,3-Bis(2-iodoethyl)urea can be synthesized through a multi-step process that involves the reaction of ethylenediamine with iodine to form 1,2-diaminoethane diiodide. This compound is then reacted with urea to form 1,3-Bis(2-iodoethyl)urea.
Aplicaciones Científicas De Investigación
1,3-Bis(2-iodoethyl)urea has been extensively studied for its potential use as an anticancer drug. It has been shown to be effective against a wide range of cancers, including breast cancer, lung cancer, and leukemia. It works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Propiedades
Número CAS |
13908-87-7 |
|---|---|
Nombre del producto |
1,3-Bis(2-iodoethyl)urea |
Fórmula molecular |
C5H10I2N2O |
Peso molecular |
367.95 g/mol |
Nombre IUPAC |
1,3-bis(2-iodoethyl)urea |
InChI |
InChI=1S/C5H10I2N2O/c6-1-3-8-5(10)9-4-2-7/h1-4H2,(H2,8,9,10) |
Clave InChI |
JKWZNMHFINPEFO-UHFFFAOYSA-N |
SMILES |
C(CI)NC(=O)NCCI |
SMILES canónico |
C(CI)NC(=O)NCCI |
Otros números CAS |
13908-87-7 |
Sinónimos |
1,3-bis(2-iodoethyl)urea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



